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molecular formula C10H7NS B173360 3-Methylbenzo[b]thiophene-5-carbonitrile CAS No. 19404-23-0

3-Methylbenzo[b]thiophene-5-carbonitrile

Cat. No. B173360
M. Wt: 173.24 g/mol
InChI Key: ZTQCBMORZGYXEV-UHFFFAOYSA-N
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Patent
US05602163

Procedure details

To copper (I) cyanide (0.569 g, 6.35 mmol) was added 5-bromo-3-methyl benzo thiophene (1.179 g, 5.19 mmol) in N-methylpyrrolidinone (10 ml) and the mixture was stirred at 180°-190° C. for 17 h. This was then partitioned between ether (75 ml) and ammonia solution (75 ml). The ether layer was separated, washed with more ammonia solution (2×50 ml), dried (Na2SO4) and evaporated in vacuo to leave 0.81 g of an off-white solid. Chromatography on flash silica, eluting with 10% ethyl acetate/petroleum ether yielded 0.76 g (85%) of the title compound as a white solid. δ (CDCl3) 2.47 (3H, s), 7.23 (1H, s), 7.55 (1H, dd, J=8.3 and 1.5 Hz), 7.93 (1H, d, J=8.4 Hz), 8.03 (1H, d, J=1.4 Hz).
Name
copper (I) cyanide
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[CH:7][C:8]2[S:12][CH:11]=[C:10]([CH3:13])[C:9]=2[CH:14]=1>CN1CCCC1=O>[C:2]([C:5]1[CH:6]=[CH:7][C:8]2[S:12][CH:11]=[C:10]([CH3:13])[C:9]=2[CH:14]=1)#[N:3]

Inputs

Step One
Name
copper (I) cyanide
Quantity
0.569 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
1.179 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=CS2)C)C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 180°-190° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was then partitioned between ether (75 ml) and ammonia solution (75 ml)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with more ammonia solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(=CS2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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